(R)-3-Biphenyl-2-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
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Overview
Description
®-3-Biphenyl-2-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a complex organic compound that features a biphenyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Biphenyl-2-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino groups using the Fmoc group, followed by coupling reactions to introduce the biphenyl and propionic acid moieties. Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) can be employed, where the compound is assembled step-by-step on a solid support, allowing for efficient purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-Biphenyl-2-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The fluorenylmethoxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the biphenyl group can yield biphenyl carboxylic acids, while reduction of the Fmoc group can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, ®-3-Biphenyl-2-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound can be used to study protein-ligand interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical assays and structural biology studies .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They can act as inhibitors or modulators of specific enzymes or receptors, offering possibilities for the development of new drugs .
Industry
In the industrial sector, ®-3-Biphenyl-2-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
Mechanism of Action
The mechanism of action of ®-3-Biphenyl-2-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and Fmoc groups can engage in π-π stacking interactions and hydrogen bonding, respectively, stabilizing the compound within the active site of the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Biphenyl-2-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.
Fmoc-protected amino acids: These compounds share the Fmoc group and are commonly used in peptide synthesis.
Biphenyl derivatives: Compounds containing the biphenyl group, which are used in various chemical and industrial applications.
Uniqueness
®-3-Biphenyl-2-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is unique due to its combination of the biphenyl and Fmoc groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and form stable complexes with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C30H25NO4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-21-12-4-5-13-22(21)20-10-2-1-3-11-20)31-30(34)35-19-27-25-16-8-6-14-23(25)24-15-7-9-17-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) |
InChI Key |
LVWTWJBBUVERRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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